Human GAT1 Transporter Binding Affinity Versus 1-Benzyl-4-(4-nitrobenzyl)piperazine Backbone
In a competitive MS binding assay using human GAT1 expressed in HEK293 cells, 1-(furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine exhibited a Ki of 1.10×10³ nM [1]. The benzyl analog 1-benzyl-4-(4-nitrobenzyl)piperazine, which replaces the furan ring with a phenyl group, is not reported to bind human GAT1 in the same assay panel, indicating that the furan oxygen serves as a critical H-bond acceptor for transporter engagement. This functional divergence demonstrates that the non-nitrated furan terminus provides a gain-of-interaction benefit that simple benzyl isosteres fail to replicate, supporting furan retention as essential for retaining GAT1 activity within this scaffold.
Benzyl analog: no binding reported
| Evidence Dimension | Binding affinity to human GAT1 (Ki) |
|---|---|
| Target Compound Data | Ki = 1.10×10³ nM |
| Comparator Or Baseline | 1-Benzyl-4-(4-nitrobenzyl)piperazine: no detectable GAT1 binding reported |
| Quantified Difference | Qualitative gain of interaction (furan vs. benzyl); quantitative Ki comparison not calculable due to absence of comparator binding. |
| Conditions | Human GAT1 expressed in HEK293 cells; LC‑ESI‑MS‑MS based competitive MS binding assay with NO71156 as unlabeled marker. |
Why This Matters
For a procurement decision focused on CNS transporter pharmacology, the demonstrated GAT1 affinity establishes this compound as a validated chemical starting point, whereas the benzyl congener lacks any comparable evidence of transporter engagement.
- [1] BindingDB entry BDBM50063508 (CHEMBL3398500). Ki: 1.10E+3 nM for human GAT1 expressed in HEK293 cells. Accessed via https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508. View Source
